molecular formula C26H21ClFN3O B6127854 (6-CHLORO-2-PHENYL-4-QUINOLYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE

(6-CHLORO-2-PHENYL-4-QUINOLYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE

Cat. No.: B6127854
M. Wt: 445.9 g/mol
InChI Key: KOKFFPORBYCBJG-UHFFFAOYSA-N
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Description

(6-CHLORO-2-PHENYL-4-QUINOLYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core substituted with chloro, phenyl, and piperazino groups

Properties

IUPAC Name

(6-chloro-2-phenylquinolin-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClFN3O/c27-19-6-11-24-22(16-19)23(17-25(29-24)18-4-2-1-3-5-18)26(32)31-14-12-30(13-15-31)21-9-7-20(28)8-10-21/h1-11,16-17H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKFFPORBYCBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-CHLORO-2-PHENYL-4-QUINOLYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an appropriate aldehyde under acidic conditions . The resulting quinoline derivative is then subjected to further functionalization to introduce the chloro, phenyl, and piperazino groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(6-CHLORO-2-PHENYL-4-QUINOLYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the quinoline core.

    Substitution: Nucleophilic substitution reactions can be performed to replace the chloro or fluoro groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce partially or fully reduced quinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, (6-CHLORO-2-PHENYL-4-QUINOLYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its quinoline core is known to interact with various biological targets, making it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. Quinoline derivatives have been investigated for their antimicrobial, antiviral, and anticancer activities .

Industry

In the industrial sector, (6-CHLORO-2-PHENYL-4-QUINOLYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (6-CHLORO-2-PHENYL-4-QUINOLYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog with a similar core structure but lacking the additional substituents.

    Chloroquine: A well-known antimalarial drug with a quinoline core and similar substituents.

    Piperaquine: Another antimalarial compound with a quinoline core and piperazine substituents.

Uniqueness

(6-CHLORO-2-PHENYL-4-QUINOLYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE is unique due to its specific combination of chloro, phenyl, and piperazino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

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